Selodenoson is a small molecule currently under investigation as a potential therapeutic agent, particularly for its role as an agonist of the A1-adenosine receptor. Its development is part of a broader effort to explore adenosine signaling pathways in various clinical contexts, including cardiovascular conditions such as atrial fibrillation. The drug is being studied for its ability to modulate heart rate and has shown promise in early clinical trials .
Selodenoson is classified as an investigational drug, specifically targeting the A1-adenosine receptor, which is a member of the G protein-coupled receptor family. This receptor type plays a crucial role in numerous physiological processes, including cardiac function and neurotransmission. The DrugBank accession number for Selodenoson is DB16325, indicating its status in drug development databases .
The synthesis of Selodenoson involves several complex chemical reactions designed to create derivatives of adenosine. The methods employed can include:
The synthesis process typically requires multiple steps, including protection and deprotection strategies to ensure that reactive sites are selectively modified without affecting other parts of the molecule.
Selodenoson has a chemical formula of C17H24N6O4 and a molecular weight of approximately 376.42 g/mol. Its structure includes several key features:
The structural complexity of Selodenoson reflects its potential efficacy in modulating receptor activity while minimizing off-target effects .
Selodenoson undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions provides insight into how modifications can affect the bioactivity of Selodenoson.
The mechanism by which Selodenoson exerts its effects primarily involves its action as an agonist at the A1-adenosine receptor. Upon binding to this receptor:
The specificity of Selodenoson for the A1 receptor is critical for its therapeutic potential, as it aims to minimize side effects associated with broader adenosine receptor activation.
Selodenoson exhibits several notable physical and chemical properties:
These properties are essential for understanding how Selodenoson behaves in biological systems and its potential effectiveness as a therapeutic agent.
Selodenoson is primarily being explored for its applications in cardiovascular medicine, particularly in managing atrial fibrillation by slowing heart rate through selective A1-adenosine receptor activation. Its development aligns with ongoing research into adenosine signaling pathways as targets for drug therapy, reflecting a growing interest in harnessing these mechanisms for clinical benefit .
Selodenoson (chemical name: (2S,3S,4R,5R)-5-[6-(cyclopentylamino)-9H-purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide; molecular formula: C₁₇H₂₄N₆O₄; molecular weight: 376.41 g/mol) is a structurally optimized adenosine analogue designed for selective adenosine A₁ receptor agonism [3] [6]. Its molecular architecture features three critical domains that govern receptor binding specificity and functional activity: (1) A purine core maintaining the fundamental adenine structure essential for recognition within the orthosteric binding pocket; (2) A N⁶-cyclopentyl substitution that confers A₁ receptor selectivity by occupying a hydrophobic subpocket inaccessible in other adenosine receptor subtypes; and (3) A carboxamide modification at the 2' position of the ribose moiety that enhances metabolic stability while preserving G-protein coupling efficiency [1] [6]. The stereospecific configuration ((2S,3S,4R,5R)-tetrahydrofuran) is crucial for optimal spatial orientation within the binding cleft, with molecular docking studies indicating hydrogen bonding between the 3',4'-dihydroxy groups and transmembrane residues His⁷⁵ and Ser²⁷⁷ of the human A₁ receptor [6].
The binding kinetics demonstrate slow dissociation characteristics, with a receptor half-life approximately 3-fold longer than endogenous adenosine, attributable to the cyclopentyl group's deep insertion into the ligand-binding pocket [1]. This prolonged residence time translates to sustained receptor activation despite rapid plasma clearance, a key pharmacodynamic advantage for cardiovascular applications. Nuclear magnetic resonance (NMR) analyses of receptor-bound Selodenoson reveal conformational restriction of the ribose ring into the North envelope conformation, which preferentially stabilizes the high-affinity state of the A₁ receptor through enhanced interactions with the second extracellular loop [3].
Table 1: Structural Features of Selodenoson and Their Pharmacological Roles
Molecular Domain | Chemical Feature | Pharmacological Role | Consequence |
---|---|---|---|
Purine Core | 6-Aminopurine scaffold | Orthosteric recognition | High-affinity binding to adenosine receptor binding pocket |
N⁶-Substitution | Cyclopentyl ring | Hydrophobic extension | A₁ subtype selectivity; reduced A₂ₐ/A₃ affinity |
Ribose Modification | 2'-Ethylcarboxamide | Hydrogen bond donor/acceptor | Enhanced metabolic stability; optimized Gᵢ coupling |
Stereochemistry | (2S,3S,4R,5R) configuration | Spatial orientation | Optimal binding pocket complementarity |
As a prototypical orthosteric agonist, Selodenoson binds directly to the endogenous adenosine binding site (orthosteric site) on the A₁ receptor transmembrane domain, inducing conformational changes identical to natural receptor activation [1] [4]. This mechanism contrasts fundamentally with allosteric modulators—exemplified by compounds like PD 81,723 for A₁ receptors—which bind topographically distinct sites to modulate receptor function without intrinsic efficacy [10]. Allosteric modulators demonstrate probe dependence, meaning their effects are contingent upon the presence and concentration of orthosteric ligands [4]. For instance, positive allosteric modulators (PAMs) amplify the response to endogenous adenosine but exhibit minimal activity in its absence, whereas Selodenoson directly activates receptors irrespective of adenosine concentrations [2] [10].
The therapeutic implications of this distinction are substantial. Allosteric modulators preserve spatiotemporal signaling patterns by enhancing only receptor activation occurring through physiological adenosine release, potentially reducing off-target effects [4]. However, they face limitations including "molecular ceiling effects" (limited maximal modulation) and complex structure-activity relationships [10]. In contrast, Selodenoson provides predictable, concentration-dependent receptor activation across all tissues but may override physiological regulation, potentially causing non-physiological tonic signaling [3]. Experimental evidence from GTPγS binding assays demonstrates that Selodenoson achieves full receptor occupancy with an intrinsic activity (α) of 1.0, equivalent to endogenous adenosine, whereas PAMs like T-62 merely shift the concentration-response curve of adenosine leftward without altering maximal efficacy [10].
Table 2: Orthosteric vs. Allosteric Receptor Targeting Mechanisms
Characteristic | Orthosteric Agonists (Selodenoson) | Allosteric Modulators |
---|---|---|
Binding Site | Endogenous ligand binding pocket | Topographically distinct regulatory site |
Intrinsic Efficacy | Full agonist (α=1.0) | No intrinsic activity (modulators only) |
Probe Dependence | Independent of endogenous ligand | Activity requires orthosteric ligand presence |
Maximal Effect | Full receptor activation | Limited by "ceiling effect" |
Signal Specificity | Activates all accessible receptors | Enhances only physiologically-triggered activation |
Therapeutic Advantage | Predictable concentration-response | Reduced risk of receptor overactivation |
Selodenoson exhibits marked subtype selectivity, with binding affinities (Kᵢ values) varying over 300-fold across adenosine receptor subtypes. Radioligand displacement studies using [³H]CCPA reveal subnanomolar affinity for human A₁ receptors (Kᵢ = 0.33 ± 0.08 nM), approximately 150-fold selective over A₂ₐ receptors (Kᵢ = 50.2 ± 6.7 nM), 1,000-fold over A₃ receptors (Kᵢ = 340 ± 42 nM), and negligible activity at A₂в receptors (Kᵢ > 10,000 nM) [1] [3] [6]. This exceptional selectivity profile stems from steric incompatibility with the larger binding pockets of A₂в and A₃ receptors and electrostatic repulsion from divergent residues in the A₂ₐ binding cleft [1].
Functional assays confirm this selectivity hierarchy. In cAMP accumulation studies using recombinant cell lines, Selodenoson potently inhibits forskolin-stimulated cAMP production at A₁ receptors (EC₅₀ = 1.8 ± 0.3 nM) while requiring concentrations exceeding 300 nM to activate A₂ₐ-mediated cAMP production [3] [6]. At A₂в receptors, even micromolar concentrations induce minimal cAMP elevation (EC₅₀ > 10,000 nM), confirming negligible activity. Similarly, in calcium mobilization assays monitoring A₃ receptor activation, Selodenoson demonstrates only weak partial agonism (IC₅₀ = 520 ± 75 nM; 35% maximal efficacy relative to IB-MECA) [1] [9].
The clinical relevance of this selectivity is profound in cardiovascular applications. A₁ activation mediates the negative chronotropic and dromotropic effects underlying Selodenoson's utility in atrial fibrillation, while avoiding A₂ₐ-mediated vasodilation that causes hypotension or A₂в-mediated bronchoconstriction that could compromise respiratory function [1] [6]. In vivo studies in canine models of atrial fibrillation demonstrate dose-dependent ventricular rate reduction (ED₅₀ = 4.2 μg/kg i.v.) without significant blood pressure alterations at therapeutic doses, directly attributable to its A₁ selectivity [6].
Table 3: Comparative Pharmacological Profile of Selodenoson Across Adenosine Receptor Subtypes
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀/IC₅₀, nM) | Selectivity Ratio vs. A₁ | Primary Signaling Mechanism |
---|---|---|---|---|
A₁ | 0.33 ± 0.08 | 1.8 ± 0.3 (cAMP inhibition) | 1.0 (reference) | Gᵢ/o-mediated AC inhibition |
A₂ₐ | 50.2 ± 6.7 | >300 (cAMP stimulation) | 152-fold | Gₛ-mediated AC activation |
A₂в | >10,000 | >10,000 (cAMP stimulation) | >30,000-fold | Gₛ/Gq-mediated AC activation |
A₃ | 340 ± 42 | 520 ± 75 (calcium mobilization) | 1,030-fold | Gᵢ-mediated AC inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7